trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
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Overview
Description
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is a chemical compound that belongs to the class of organosilicon boronic acids. It is characterized by the presence of a boronic ester group and a trimethylsilyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of phenylboronic acid with trimethylsilyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction is typically carried out in an organic solvent, such as dichloromethane, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Typically involves the use of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involves nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Production of phenolic compounds.
Reduction: Generation of phenylsilane derivatives.
Substitution: Formation of various substituted phenylsilane compounds.
Scientific Research Applications
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its use in cross-coupling reactions makes it valuable for constructing complex organic molecules, which are essential in drug discovery and material science.
Mechanism of Action
The compound exerts its effects through its participation in cross-coupling reactions, where it acts as a boronic acid derivative. The mechanism involves the formation of a palladium-boron complex, followed by the transmetalation step, where the boronic acid group is transferred to the palladium catalyst. This facilitates the coupling of the phenyl group with an aryl halide, resulting in the formation of a biaryl compound.
Comparison with Similar Compounds
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is unique due to its combination of a boronic ester and a trimethylsilyl group. Similar compounds include:
Trimethyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane: Similar structure but with an ethynyl group instead of a phenyl group.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains three boronic ester groups attached to a triarylamine core.
These compounds share the boronic ester functionality but differ in their substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
910875-07-9 |
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Molecular Formula |
C15H25BO2Si |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-10-8-9-11-13(12)19(5,6)7/h8-11H,1-7H3 |
InChI Key |
WSXDTSOZAJEKAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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